1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is a synthetic, organic compound designed as a potential neuroprotective agent. [] It falls under the class of hybrid molecules, engineered to incorporate multiple neuroprotective mechanisms within a single structure. [] The compound has been investigated in various in vitro and in vivo models of cerebral ischemia to assess its efficacy in mitigating neuronal damage. []
1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol has been designed as a multi-target neuroprotective agent. [] Its proposed mechanism of action incorporates several elements:
The primary scientific application explored for 1,1-bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is its potential as a neuroprotective agent. [] Research has focused on assessing its efficacy in models of cerebral ischemia, a condition where blood flow to the brain is disrupted, causing neuronal damage.
In vitro studies have demonstrated that 1,1-bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol inhibits NMDA- and veratridine-induced toxicity in neuronal cell cultures. [] Veratridine is a sodium channel opener, and these results support its proposed mechanism of action involving glutamate receptor antagonism and sodium channel blockade. The compound also inhibited veratridine-induced apoptosis, suggesting a potential role in preventing programmed cell death associated with ischemia. []
In vivo studies using a middle cerebral artery occlusion model of stroke in rats showed promising results. Systemic administration of 1,1-bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol significantly reduced infarct volume (the area of brain tissue damaged by the stroke) in both the cortex and striatum. [] Additionally, the compound improved functional outcomes in motor performance, neurological deficit, and sensorimotor neglect tests, indicating a positive impact on post-stroke recovery. [] Importantly, 1,1-bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol exhibited neuroprotective effects even when administered 3 hours after stroke induction, suggesting a potential therapeutic window for intervention in clinical settings. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1